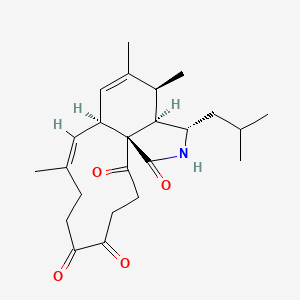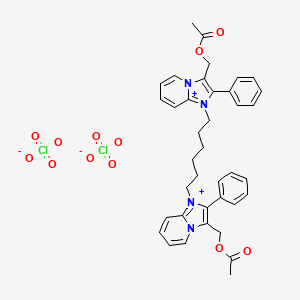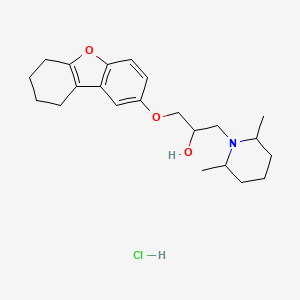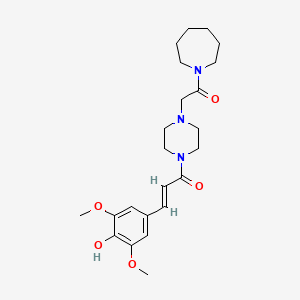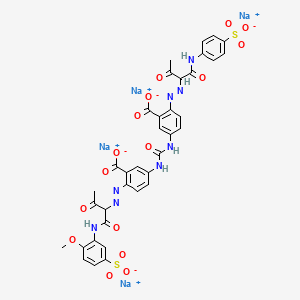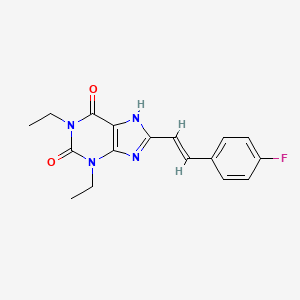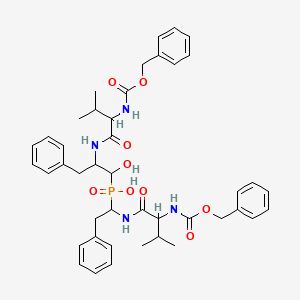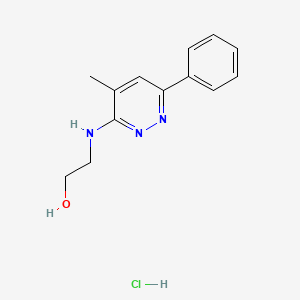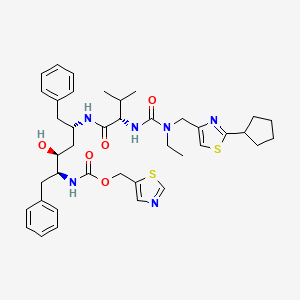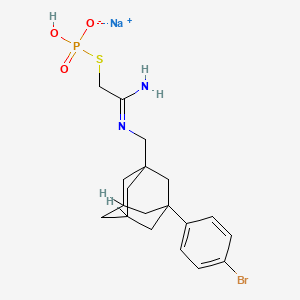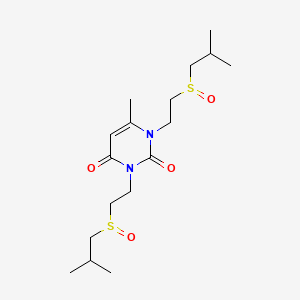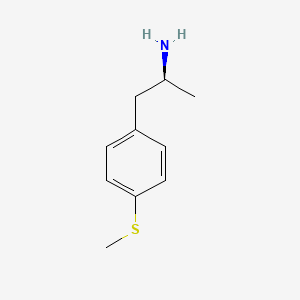
(S)-2-amino-1-(4-methylthiophenyl)-propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Netchem 798196 typically involves the following steps:
Starting Material: The synthesis begins with benzeneethanamine, which undergoes a series of reactions to introduce the methylthio group.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of Netchem 798196 may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions
Netchem 798196 undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Netchem 798196 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: Studies on its biological activity and potential therapeutic effects.
Medicine: Research into its pharmacological properties and potential as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Netchem 798196 involves its interaction with specific molecular targets and pathways. It primarily affects neurotransmitter systems in the brain, influencing the release and uptake of neurotransmitters such as dopamine and serotonin. This interaction leads to various physiological and behavioral effects.
Comparison with Similar Compounds
Similar Compounds
4-Methylthioamphetamine: A closely related compound with similar structural features.
Methamphetamine: Shares the amphetamine backbone but lacks the methylthio group.
Amphetamine: The parent compound without any additional substituents.
Uniqueness
Netchem 798196 is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This modification can influence its reactivity, pharmacokinetics, and overall biological activity, making it a compound of interest for further research and development.
Properties
CAS No. |
943816-61-3 |
|---|---|
Molecular Formula |
C10H15NS |
Molecular Weight |
181.30 g/mol |
IUPAC Name |
(2S)-1-(4-methylsulfanylphenyl)propan-2-amine |
InChI |
InChI=1S/C10H15NS/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6,8H,7,11H2,1-2H3/t8-/m0/s1 |
InChI Key |
OLEWMKVPSUCNLG-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC=C(C=C1)SC)N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)SC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1aS,7aR)-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-4,6-dihydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,7-dione](/img/structure/B12757634.png)
